molecular formula C21H19NO2S B4940463 N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide

N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B4940463
M. Wt: 349.4 g/mol
InChI Key: JWXUREARNCTUMO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as MPPT, is a chemical compound that belongs to the class of thioamides. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. MPPT has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for various laboratory experiments.

Mechanism of Action

- Further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide.
2.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages and limitations for lab experiments. Some of the advantages of using N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments include:
1. Low Toxicity - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been found to have low toxicity and can be used in relatively high concentrations without causing harm to cells.
2. Easy Synthesis - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized using standard laboratory equipment and reagents.
3. Versatile - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide can be used in a wide range of experiments due to its diverse range of effects.
Some of the limitations of using N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments include:
1. Limited Availability - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide is not widely available and can be expensive.
2. Limited Studies - There are limited studies on the long-term effects of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide in vivo.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide. Some of the areas that require further research include:
1.

In Vivo

Studies - More in vivo studies are needed to determine the long-term effects of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide.
3. Clinical Trials - Clinical trials are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide in humans.
4. Combination Therapy - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide can be used in combination with other drugs to enhance its effects.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide is a promising candidate for various laboratory experiments due to its diverse range of effects. It has been found to exhibit anti-inflammatory, antioxidant, anti-proliferative, and neuroprotective effects. N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages, including low toxicity, easy synthesis, and versatility. However, its limited availability and limited studies on long-term effects are some of the limitations. Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide and determine its potential applications in clinical settings.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide involves the reaction of 4-methoxybenzoyl chloride with phenylthiourea in the presence of a base. The resulting product is then reacted with phenylacetic acid to obtain N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide. This process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for various laboratory experiments. Some of the areas where N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been studied include:
1. Cancer Research - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit anti-proliferative effects on cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
2. Neurological Disorders - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective effects and can prevent neuronal cell death.
3. Cardiovascular Diseases - N-(4-methoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit cardioprotective effects and can prevent damage to the heart muscle. It has also been shown to reduce blood pressure and improve endothelial function.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-18-14-12-17(13-15-18)22-21(23)20(16-8-4-2-5-9-16)25-19-10-6-3-7-11-19/h2-15,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXUREARNCTUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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